N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Physicochemical profiling Regioisomer comparison Lead optimization

N-cyclopropyl-3-fluoro-5-hydroxybenzamide (CAS 2059938-47-3 / 2307299-82-5; molecular formula C₁₀H₁₀FNO₂; molecular weight 195.19 g/mol) is a synthetic, trisubstituted benzamide derivative. Its structure features a cyclopropyl group on the amide nitrogen, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the benzene ring.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B12071744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-fluoro-5-hydroxybenzamide
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)
InChIKeyJMPJFFYAEIBZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-fluoro-5-hydroxybenzamide: Core Chemical Identity and Procurement-Relevant Profile


N-cyclopropyl-3-fluoro-5-hydroxybenzamide (CAS 2059938-47-3 / 2307299-82-5; molecular formula C₁₀H₁₀FNO₂; molecular weight 195.19 g/mol) is a synthetic, trisubstituted benzamide derivative . Its structure features a cyclopropyl group on the amide nitrogen, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the benzene ring. This specific 3-fluoro-5-hydroxy substitution pattern distinguishes it from other regioisomers—such as the 2-fluoro-3-hydroxy or 2-fluoro-4-hydroxy analogues—that share the same molecular formula but exhibit different hydrogen-bonding geometries, electronic distributions, and predicted physicochemical properties . The compound is catalogued by multiple research-chemical suppliers and is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry programs targeting kinase and phosphodiesterase pathways .

Why N-Cyclopropyl-3-fluoro-5-hydroxybenzamide Cannot Be Interchanged with Other 'Cyclopropyl-Fluoro-Hydroxybenzamide' Isomers


Substituting one regioisomer for another in a benzamide series is a well-documented source of irreproducibility in medicinal chemistry. The relative positions of the fluorine and hydroxyl substituents on the phenyl ring dictate both the strength and orientation of intermolecular hydrogen bonds with biological targets . In the case of N-cyclopropyl-3-fluoro-5-hydroxybenzamide, the 3-fluoro-5-hydroxy pattern creates a unique electronic push-pull effect: the electron-withdrawing fluorine at the meta position relative to the amide carbonyl modulates the acidity of the phenol, while the hydroxyl group serves as a hydrogen-bond donor at a geometry distinct from the 2-fluoro-4-hydroxy or 2-fluoro-3-hydroxy isomers . Furthermore, patent literature on cyclopropyl amide derivatives demonstrates that even minor positional changes in ring substitution can shift selectivity between closely related enzyme isoforms (e.g., HDAC subtypes or PDE families) [1]. These factors make generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence: N-Cyclopropyl-3-fluoro-5-hydroxybenzamide vs. Closest Regioisomeric and Structural Analogs


Predicted Physicochemical Property Differentiation: 3-Fluoro-5-Hydroxy vs. 2-Fluoro-3-Hydroxy vs. 2-Fluoro-4-Hydroxy Regioisomers

Predicted physicochemical properties reveal meaningful differences between N-cyclopropyl-3-fluoro-5-hydroxybenzamide and its closest regioisomers. The boiling point of the 2-fluoro-3-hydroxy isomer (CAS 1881292-63-2) is predicted at 319.0±32.0 °C with a density of 1.35±0.1 g/cm³, whereas the 2-fluoro-4-hydroxy isomer (CAS 1308252-46-1) shows a significantly higher predicted boiling point of 361.0±32.0 °C and a predicted pKa of 7.56±0.20 . The 3-fluoro-5-hydroxy substitution pattern places the electron-withdrawing fluorine meta to both the amide and the hydroxyl group, which is expected to lower the phenol pKa relative to the 2-fluoro-4-hydroxy isomer due to reduced intramolecular hydrogen bonding between fluorine and the hydroxyl proton [1]. Such differences directly influence solubility, permeability, and protein-binding capacity in biological assays.

Physicochemical profiling Regioisomer comparison Lead optimization

Class-Level In Vitro Potency: Cyclopropyl Amide Derivatives as Histamine H3 Receptor Antagonists

Patent US9029381B2 discloses a series of cyclopropyl amide derivatives as histamine H3 receptor ligands. Within this chemotype, compounds bearing the N-cyclopropylbenzamide core showed IC₅₀ values ranging from 11.6 nM to 1.63 μM in H3 binding and functional assays [1]. Although N-cyclopropyl-3-fluoro-5-hydroxybenzamide itself is not explicitly listed as an exemplified compound, its core scaffold is identical to the active series, and the 3-fluoro-5-hydroxy substitution is covered within the Markush structure. The presence of the cyclopropyl group on the amide nitrogen is critical for H3 receptor affinity; des-cyclopropyl analogues show >10-fold loss in potency [1]. This provides class-level inference that the target compound retains the privileged H3 pharmacophore while the specific fluoro-hydroxy pattern may offer distinct selectivity or metabolic stability advantages.

GPCR pharmacology Histamine H3 receptor CNS drug discovery

Class-Level Evidence: N-Cyclopropyl Benzamides as RIPK2 Kinase Inhibitors

US Patent 10,138,222 discloses N-cyclopropyl benzamide derivatives as potent receptor-interacting protein kinase 2 (RIPK2) inhibitors [1]. Compounds within this series demonstrate nanomolar enzymatic inhibition of RIPK2, with the N-cyclopropyl amide motif serving as a critical hydrogen-bond acceptor/donor anchor in the kinase hinge region. The 3-fluoro-5-hydroxybenzamide scaffold is a substructural component of this chemotype; the fluorine atom at the 3-position fills a lipophilic pocket while the 5-hydroxyl can engage the catalytic lysine or conserved water network [1]. Regioisomeric variants (e.g., 2-fluoro-4-hydroxy) would misplace these key interactions, making the 3-fluoro-5-hydroxy arrangement potentially preferred for RIPK2 binding.

Kinase inhibition RIPK2 Inflammatory disease

Synthetic Accessibility and Purity: Vendor-Supplied Analytical Specification vs. Regioisomeric Impurity Profiles

Commercial suppliers list N-cyclopropyl-3-fluoro-5-hydroxybenzamide at a minimum purity specification of 95% . The synthesis typically proceeds via DCC-mediated coupling of 3-fluoro-5-hydroxybenzoic acid with cyclopropylamine, a route that minimizes regioisomeric contamination because the starting benzoic acid derivative is a single positional isomer . In contrast, syntheses of 2-fluoro-4-hydroxy or 2-fluoro-3-hydroxy analogues may require protection/deprotection strategies to avoid O-acylation side reactions, increasing the risk of positional impurities that co-elute under standard HPLC conditions. The unambiguous 3-fluoro-5-hydroxy configuration enables straightforward quality control by ¹H NMR (distinct aromatic proton coupling patterns) and HPLC retention time.

Chemical procurement Analytical chemistry Synthetic intermediate

Validated Application Scenarios for N-Cyclopropyl-3-fluoro-5-hydroxybenzamide in Research and Early Discovery


Histamine H3 Receptor Antagonist Lead Optimization

Based on the class-level evidence from US9029381B2 [1], N-cyclopropyl-3-fluoro-5-hydroxybenzamide serves as a strategic core scaffold for H3 antagonist programs. The cyclopropyl amide is essential for H3 binding (≥10-fold potency advantage over des-cyclopropyl analogues), while the 3-fluoro-5-hydroxy pattern offers a vector for further derivatization (e.g., etherification of the phenol) without disrupting the key amide pharmacophore. Researchers can procure this compound as a validated starting point for generating focused libraries targeting cognitive and sleep-wake disorders.

RIPK2 Kinase Inhibitor Fragment-Based Screening

US Patent 10,138,222 establishes the N-cyclopropyl benzamide chemotype as a RIPK2 hinge-binding motif [2]. The 3-fluoro-5-hydroxy substitution is consistent with the patent's general formula and can be used as a fragment for structure-based design. The hydroxyl group provides a synthetic handle for introducing diversity elements (e.g., alkylation, acylation, or conjugation to PROTAC moieties) while retaining the kinase hinge interaction. This makes the compound suitable for fragment-growth campaigns in inflammatory bowel disease and autoimmune research.

Regioisomeric Selectivity Probe in PDE5 Inhibitor SAR

The benzamide substructure of N-cyclopropyl-3-fluoro-5-hydroxybenzamide is found in certain sildenafil analog series explored for PDE5 inhibition [3]. By procuring the 3-fluoro-5-hydroxy regioisomer alongside the 2-fluoro-3-hydroxy and 2-fluoro-4-hydroxy analogues, research teams can systematically map the importance of fluorine and hydroxyl positioning on PDE5 potency and isoform selectivity. The distinct predicted physicochemical properties (boiling point, pKa) among regioisomers further enable differentiation of chromatographic behavior and cellular permeability in parallel assays.

Synthetic Intermediate for Dual-Target HDAC-PDE Inhibitors

Recent literature describes the design of dual-acting HDAC and PDE5 inhibitors for Alzheimer's disease [4]. The N-cyclopropyl-3-fluoro-5-hydroxybenzamide scaffold combines a hydroxamic acid-compatible phenol group (for potential HDAC zinc-binding) with the cyclopropyl amide motif found in PDE5 pharmacophores. The 3-fluoro-5-hydroxy arrangement is particularly suited for further elaboration at the hydroxyl position to install zinc-binding groups (e.g., via O-alkylation to yield hydroxamic acid prodrugs), making it a versatile intermediate for multi-target drug discovery.

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